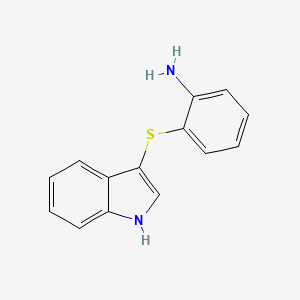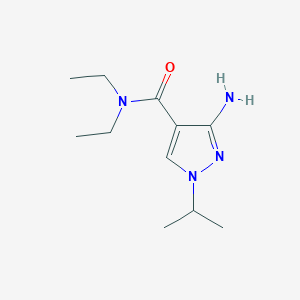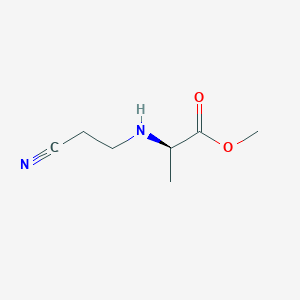![molecular formula C11H15NO3 B11730858 1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730858.png)
1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine is an organic compound that features a methoxyphenyl group attached to a dioxolane ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine typically involves the reaction of 3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methanamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce various amine derivatives.
Scientific Research Applications
1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with biological receptors, while the dioxolane ring may enhance the compound’s stability and bioavailability. The methanamine group can form hydrogen bonds with target molecules, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: This compound has a similar methoxyphenyl group but lacks the dioxolane ring.
3-Methoxyphenethylamine: Similar in structure but with an ethylamine group instead of the dioxolane ring and methanamine group.
Uniqueness
1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine is unique due to the presence of the dioxolane ring, which can enhance its stability and bioavailability compared to similar compounds. This structural feature may also contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-dioxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H15NO3/c1-13-10-4-2-3-9(7-10)11(8-12)14-5-6-15-11/h2-4,7H,5-6,8,12H2,1H3 |
InChI Key |
KQIPBGKJGQLSLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(OCCO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730775.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730783.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11730798.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730814.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11730824.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730828.png)


![4-{[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile](/img/structure/B11730850.png)
![N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine](/img/structure/B11730869.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11730870.png)
